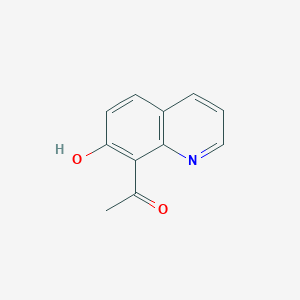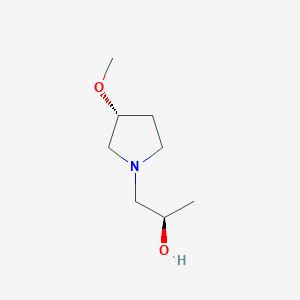
Potassium trifluoro(2-methylprop-1-en-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methylprop-1-en-1-yl)borate is an organoboron compound with the molecular formula C4H7BF3K. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, which are essential in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylprop-1-en-1-yl)borate can be synthesized through the reaction of 2-methylprop-1-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as the reagents and products are sensitive to water. The reaction is carried out at low temperatures to ensure the stability of the trifluoroborate group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmospheric conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for its applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-methylprop-1-en-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific substituents involved.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methylprop-1-en-1-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs that can target specific biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which potassium trifluoro(2-methylprop-1-en-1-yl)borate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the interaction with biological molecules in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-methylprop-1-en-1-yl)borate is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, makes it a valuable reagent in both academic and industrial research.
Propiedades
Fórmula molecular |
C4H7BF3K |
|---|---|
Peso molecular |
162.01 g/mol |
Nombre IUPAC |
potassium;trifluoro(2-methylprop-1-enyl)boranuide |
InChI |
InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h3H,1-2H3;/q-1;+1 |
Clave InChI |
FUGVRKYJCWRXAZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C=C(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


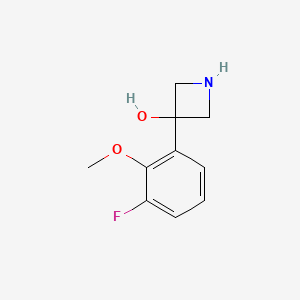
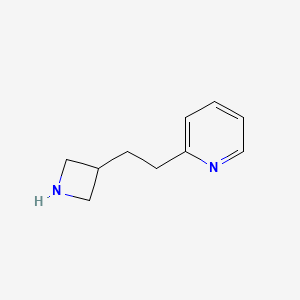
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)
![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)

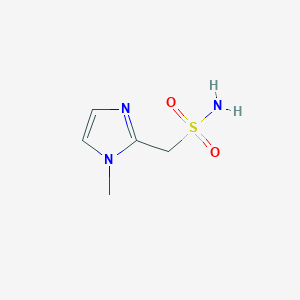
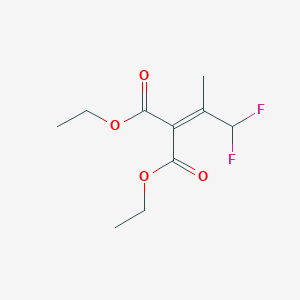
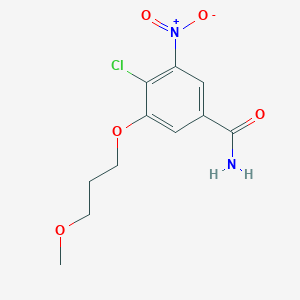
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
